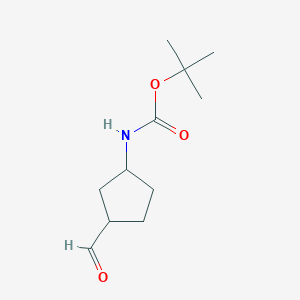tert-Butyl N-(3-formylcyclopentyl)carbamate
CAS No.:
Cat. No.: VC16534558
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl N-(3-formylcyclopentyl)carbamate |
| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14) |
| Standard InChI Key | QZIAFYMLFHEMJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a cyclopentane ring substituted at the 3-position with a formyl group () and a carbamate group (). The carbamate functionality is further protected by a tert-butyl group, enhancing stability during synthetic procedures . The IUPAC name, tert-butyl -(3-formylcyclopentyl)carbamate, reflects this arrangement .
Spectroscopic and Computational Data
The compound’s SMILES representation (\text{CC(C)(C)OC(=O)NC1CCC(C1)C=O) and InChIKey () facilitate computational modeling and database searches. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 213.27 g/mol | |
| Formula | ||
| XLogP3 (Partition Coefficient) | 1.2 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via carbamate formation reactions. A plausible route involves:
-
Cyclopentane Functionalization: Introduction of a formyl group to cyclopentane via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.
-
Carbamate Protection: Reaction of the resulting 3-formylcyclopentylamine with di-tert-butyl dicarbonate () under basic conditions .
This two-step strategy balances yield and purity, as evidenced by its commercial availability from suppliers like Parchem and Vulcanchem .
Industrial-Scale Considerations
Large-scale production requires optimization of:
-
Solvent Systems: Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity.
-
Catalysis: Lewis acids (e.g., DMAP) may accelerate carbamate formation .
-
Purification: Chromatography or recrystallization ensures high purity (>95%) for pharmaceutical applications.
Applications in Organic Synthesis and Drug Discovery
Role as a Building Block
The formyl group’s electrophilicity enables nucleophilic additions (e.g., Grignard reactions, reductive aminations), while the Boc-protected amine serves as a masked amino group for peptide coupling . Key transformations include:
-
Aldol Condensations: Formation of α,β-unsaturated carbonyl compounds for heterocycle synthesis.
-
Reductive Amination: Conversion to secondary amines for bioactive molecule assembly.
Medicinal Chemistry Applications
The compound’s utility in drug discovery is exemplified by its incorporation into:
-
Protease Inhibitors: The cyclopentane scaffold mimics peptide backbones, aiding in inhibitor design.
-
Anticancer Agents: Formyl-directed conjugation with cytotoxic moieties (e.g., doxorubicin) enhances tumor targeting .
Comparison with Structural Analogues
tert-Butyl N-(2-formylcyclopentyl)carbamate
This analogue (MW = 213.27 g/mol) differs in the formyl group’s position (2- vs. 3-cyclopentyl), altering steric and electronic profiles. The 3-substituted derivative exhibits enhanced reactivity in aldol reactions due to reduced steric hindrance.
Bicyclohexane Derivatives
Compounds like tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate (CAS: 2411292-69-6) feature fused ring systems, offering rigidity for conformational restriction in drug design.
| Compound | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| tert-Butyl N-(3-formylcyclopentyl)carbamate | 3-formyl group | Peptide mimetics | |
| tert-Butyl N-(2-formylcyclopentyl)carbamate | 2-formyl group | Steroid synthesis | |
| Bicyclo[3.1.0]hexanyl derivative | Fused ring system | Kinase inhibitors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume